6H-Pyrano[2,3-e][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrano[2,3-e][1,3]benzothiazole is a heterocyclic compound that features a fused pyrano and benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrano[2,3-e][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzothiazole with an aldehyde in the presence of a base, leading to the formation of the desired pyrano-fused product . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrano[2,3-e][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents due to its bioactive properties.
Industry: Applications in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 6H-Pyrano[2,3-e][1,3]benzothiazole exerts its effects is not fully understood but is believed to involve interactions with various molecular targets. In the context of its anticancer activity, it may inhibit specific enzymes or interfere with DNA replication . The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-c]pyrazole: Another heterocyclic compound with a fused pyrano ring, known for its pharmacological activities.
Benzothiazole: The parent compound of 6H-Pyrano[2,3-e][1,3]benzothiazole, widely studied for its diverse biological activities.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its potential as a versatile scaffold in drug design and materials science .
Properties
CAS No. |
29152-21-4 |
---|---|
Molecular Formula |
C10H7NOS |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
6H-pyrano[2,3-e][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-3-4-8-9(11-6-13-8)10(7)12-5-1/h1,3-6H,2H2 |
InChI Key |
OSVCMYPBTANZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COC2=C1C=CC3=C2N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.